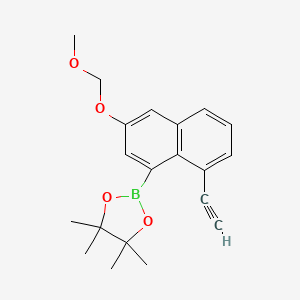
11,12,17-Trimethyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11,12,17-Trimethyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene is a complex organic compound with the molecular formula C20H20. This compound is part of the cyclopenta(a)phenanthrene family, characterized by its unique structure that includes a cyclopentane ring fused to a phenanthrene core.
準備方法
The synthesis of 11,12,17-trimethyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene typically involves multi-step organic reactions. One common synthetic route includes the alkylation of phenanthrene derivatives followed by cyclization reactions to form the cyclopentane ring. The reaction conditions often require the use of strong acids or bases as catalysts, along with elevated temperatures to facilitate the cyclization process .
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and purification techniques to ensure high yield and purity of the final product .
化学反応の分析
11,12,17-Trimethyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes .
科学的研究の応用
11,12,17-Trimethyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions and enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
作用機序
The mechanism of action of 11,12,17-trimethyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. These interactions are often mediated by the compound’s ability to fit into the active sites of proteins, where it can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions .
類似化合物との比較
11,12,17-Trimethyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene can be compared with other similar compounds, such as:
17-Methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene: This compound has a similar structure but with fewer methyl groups, which may affect its reactivity and interaction with biological targets.
11,17-Dimethyl-15H-cyclopenta(a)phenanthrene: Another related compound with a different methylation pattern, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific methylation pattern, which can influence its reactivity, stability, and interactions with other molecules .
特性
CAS番号 |
5831-17-4 |
|---|---|
分子式 |
C20H20 |
分子量 |
260.4 g/mol |
IUPAC名 |
11,12,17-trimethyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C20H20/c1-12-8-10-17-18-11-9-15-6-4-5-7-16(15)20(18)14(3)13(2)19(12)17/h4-7,9,11-12H,8,10H2,1-3H3 |
InChIキー |
DVTHUHVKBGHXTN-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2=C1C(=C(C3=C2C=CC4=CC=CC=C43)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(1H-Benzo[d]imidazol-2-yl)malononitrile](/img/structure/B13941758.png)






![2-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13941789.png)

![methyl 4-oxo-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8a-carboxylate](/img/structure/B13941804.png)


